molecular formula C8H5Br2FN2O4 B14272004 1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 137587-38-3

1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14272004
CAS No.: 137587-38-3
M. Wt: 371.94 g/mol
InChI Key: AKTKBNALCJCATD-UHFFFAOYSA-N
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Description

1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two bromoacetyl groups and a fluorine atom attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the bromination of a precursor pyrimidine compound. One common method involves the reaction of 5-fluorouracil with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove the bromoacetyl groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new pyrimidine derivative with an amide functional group.

Scientific Research Applications

1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The bromoacetyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known pyrimidine derivative used in cancer treatment.

    1,3-Dibromoacetyl-5-fluorouracil: A related compound with similar structural features.

    Bromopyrimidines: A class of compounds with bromine atoms attached to the pyrimidine ring.

Uniqueness

1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromoacetyl groups and a fluorine atom, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and form covalent bonds with biological targets makes it a valuable compound for research and development.

Properties

CAS No.

137587-38-3

Molecular Formula

C8H5Br2FN2O4

Molecular Weight

371.94 g/mol

IUPAC Name

1,3-bis(2-bromoacetyl)-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C8H5Br2FN2O4/c9-1-5(14)12-3-4(11)7(16)13(8(12)17)6(15)2-10/h3H,1-2H2

InChI Key

AKTKBNALCJCATD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C(=O)N1C(=O)CBr)C(=O)CBr)F

Origin of Product

United States

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